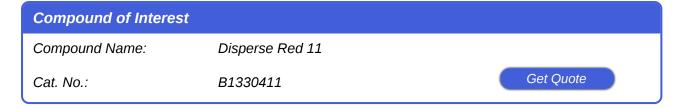


# Application Note: HPLC Separation of Disperse Red 11

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For Researchers, Scientists, and Drug Development Professionals

### **Abstract**

This application note details a robust High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of **Disperse Red 11**, an anthraquinone-based synthetic dye. The described protocol utilizes a reversed-phase C18 column with a gradient elution of an ammonium acetate buffer and acetonitrile. This method is suitable for the analysis of **Disperse Red 11** in various sample matrices, including textiles and wastewater, and can be implemented for quality control, environmental monitoring, and research purposes.

### Introduction

**Disperse Red 11** (C.I. 62015) is a synthetic dye widely used in the textile industry for coloring polyester and other synthetic fibers. Due to its potential environmental impact and the presence of impurities, a reliable and accurate analytical method for its quantification is essential. High-Performance Liquid Chromatography (HPLC) is a powerful technique for the separation and determination of such dyes due to its high sensitivity and selectivity. This document provides a detailed protocol for the analysis of **Disperse Red 11** using a reversed-phase HPLC method with UV-Vis detection.

# **Experimental Protocol Instrumentation and Materials**



- HPLC System: A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
- Column: A reversed-phase C18 column (e.g., XBridge C18, 2.1 x 150 mm, 5 μm particle size) is recommended.[1]
- Solvents: HPLC grade acetonitrile and ultrapure water.
- Reagents: Ammonium acetate.
- Standard: **Disperse Red 11** reference standard.

## **Chromatographic Conditions**

A gradient elution is employed for the separation.[1]

Parameter	Condition
Mobile Phase A	10 mmol Ammonium Acetate, pH 3.6
Mobile Phase B	Acetonitrile
Flow Rate	0.30 mL/min
Column Temperature	30 °C
Detection Wavelength	510 nm (approximate λmax for red dyes)
Injection Volume	5 μL
Run Time	30 minutes

Gradient Program:[1]



Time (min)	% Mobile Phase B
0.0	40
7.0	60
17.0	98
24.0	98
24.1	40
30.0	40

## **Preparation of Solutions**

- Mobile Phase A (10 mmol Ammonium Acetate, pH 3.6): Dissolve an appropriate amount of ammonium acetate in ultrapure water to make a 10 mmol solution. Adjust the pH to 3.6 with a suitable acid (e.g., formic acid or acetic acid).
- Stock Solution (1000 μg/mL): Accurately weigh 10 mg of **Disperse Red 11** reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
- Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1-50 μg/mL).

# **Sample Preparation (for Textile Samples)**

- Accurately weigh a representative portion of the textile sample.
- Extract the dye using a suitable solvent such as methanol. Sonication can be used to enhance extraction efficiency.
- Centrifuge the extract to remove any particulate matter.
- Filter the supernatant through a 0.45 μm syringe filter before injection into the HPLC system.

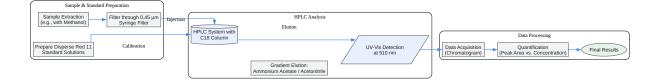
## **Data Presentation**



The following table summarizes the expected quantitative data for the HPLC analysis of **Disperse Red 11**. These values are representative and should be validated in your laboratory.

Parameter	Expected Value
Retention Time (tR)	Approximately 9.5 minutes (dependent on system)[1]
Linearity (r²)	> 0.995
Limit of Detection (LOD)	To be determined experimentally
Limit of Quantification (LOQ)	To be determined experimentally

# **Experimental Workflow Diagram**



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Caption: Workflow for the HPLC analysis of **Disperse Red 11**.

# Signaling Pathways and Logical Relationships

For this application, a signaling pathway diagram is not applicable as the process is an analytical chemistry workflow. The logical relationship of the experimental steps is detailed in



the workflow diagram above.

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### References

- 1. lcms.cz [lcms.cz]
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